molecular formula C9H11N3O B1279917 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 24134-25-6

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

Cat. No.: B1279917
CAS No.: 24134-25-6
M. Wt: 177.2 g/mol
InChI Key: PNFIQDGURPIMQE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical context of benzimidazole chemistry, which began with significant breakthroughs in the mid-twentieth century. The foundational work on benzimidazole compounds can be traced back to 1944, when Woolley first hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke meaningful biological responses. This early speculation proved to be remarkably prescient, as subsequent research would demonstrate the profound biological significance of these heterocyclic compounds.

The pivotal moment in benzimidazole chemistry occurred during research on vitamin B12, when scientists discovered that benzimidazole represented a stable platform upon which therapeutic drugs could be developed. This discovery was further reinforced in the late 1940s when researchers Brink and colleagues identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, with some derivatives exhibiting vitamin B12-like biological activity. These early findings established the scientific foundation that would eventually lead to the systematic exploration of benzimidazole derivatives, including the development of compounds such as this compound.

The evolution of benzimidazole chemistry throughout the subsequent decades was marked by increasing sophistication in synthetic methodologies and a deeper understanding of structure-activity relationships. The development of 2-aminobenzimidazole derivatives, which serve as the structural foundation for this compound, became particularly significant as researchers recognized the potential for these compounds to serve as versatile building blocks for more complex therapeutic agents. The systematic investigation of these derivatives revealed their capacity to undergo various chemical modifications while maintaining their core biological activity, establishing them as important targets for medicinal chemistry research.

Significance in Benzimidazole Chemistry

The significance of this compound within the broader context of benzimidazole chemistry stems from its unique structural characteristics and the versatility of its functional groups. The compound possesses a molecular formula of C9H11N3O with a molecular weight of 177.2 grams per mole, and is characterized by the Chemical Abstracts Service number 24134-25-6. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-aminobenzimidazol-1-yl)ethanol, which accurately reflects its structural composition consisting of a benzimidazole core with an amino group at the 2-position and an ethanol side chain attached to one of the nitrogen atoms in the imidazole ring.

The structural arrangement of this compound exemplifies the key design principles that make benzimidazole derivatives particularly valuable in chemical research. The planar benzimidazole system contributes to the compound's ability to interact with various biological targets through π-π stacking interactions, while the amino group at the 2-position can participate in hydrogen bonding as both a donor and acceptor. The ethanol moiety provides additional hydrogen bonding capabilities and influences the compound's solubility and pharmacokinetic properties, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Within the classification system of benzimidazole derivatives, this compound represents an important class of N-substituted 2-aminobenzimidazoles. These compounds have gained recognition as crucial motifs in various therapeutic agents, with notable examples including Astemizole, a second-generation antihistamine, Nodinitib-1, a selective NOD-1 inhibitor, and AC1903, a selective TRPC5 inhibitor. The structural similarity between this compound and these established therapeutic agents underscores its potential significance in drug discovery and development.

The chemical properties of this compound are further enhanced by its conformational flexibility and the presence of multiple hydrogen bonding sites. Research has demonstrated that compounds of this structural class typically exhibit favorable pharmacokinetic profiles, including sufficient bioavailability and the ability to be transported through different membranes to reach target receptor binding sites. The molecular weight of 177.2 grams per mole falls well within the optimal range for oral absorption, as compounds with molecular weights below 500 grams per mole typically favor oral bioavailability.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a significant position as both a synthetic intermediate and a target compound for biological evaluation. The current research landscape surrounding this compound is characterized by advances in synthetic methodologies that enable more efficient preparation of structurally diverse derivatives. Recent developments have introduced visible light-mediated photocatalyst-free synthesis approaches that allow for the rapid and efficient preparation of N-substituted 2-aminobenzimidazoles, achieving yields up to 92 percent across numerous examples. These methodological advances have made compounds like this compound more accessible for research purposes.

The contemporary significance of this compound is further demonstrated by its role in the development of novel therapeutic agents with neuroprotective properties. Recent studies have investigated benzimidazole-containing acetamide derivatives for their potential in treating neurodegenerative disorders, with researchers focusing on compounds that can address oxidative stress-induced neuroinflammation. The benzimidazole nucleus, exemplified by compounds such as this compound, has demonstrated high affinity towards a variety of receptors of interest, making it a substantial nucleus in medicinal chemistry research.

Contemporary research has also emphasized the versatile nature of the benzimidazole nucleus and its affinity toward several receptors, suggesting that compounds like this compound could serve as multistep targeting neuroprotectants. This multitargeting approach represents a significant advancement in therapeutic strategy, as repetitive clinical trials of neuroprotectants targeting a single step of pathological processes have previously failed. The ability to act at different stages of disease progression may provide more advantageous intervention in the complex cycles of neuroinflammation and neurodegeneration.

The position of this compound in contemporary pharmaceutical research is further strengthened by the growing recognition of benzimidazole derivatives as important scaffolds for drug development. Current pharmaceutical markets include numerous clinically useful drugs containing the benzimidazole nucleus, and many compounds containing this moiety have been synthesized and evaluated for the treatment of various diseases. The extensive range of pharmacological effects exhibited by benzimidazole derivatives emphasizes their importance in medicinal chemistry, with their adaptability allowing them to have powerful impacts in areas such as antimicrobial defense, cancer treatment, and central nervous system modulation.

Property Value Source
Chemical Abstracts Service Number 24134-25-6
Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
International Union of Pure and Applied Chemistry Name 2-(2-aminobenzimidazol-1-yl)ethanol
Standard International Chemical Identifier InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11)
Standard International Chemical Identifier Key PNFIQDGURPIMQE-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System C1=CC=C2C(=C1)N=C(N2CCO)N

The current research trajectory for this compound and related compounds continues to evolve with advances in computational chemistry and molecular modeling. These technological developments have enabled researchers to better understand the structure-activity relationships of benzimidazole derivatives and to design more effective compounds with improved selectivity and potency. The integration of computational approaches with traditional synthetic chemistry has opened new avenues for the rational design of benzimidazole-based therapeutics, positioning compounds like this compound at the forefront of modern drug discovery efforts.

Properties

IUPAC Name

2-(2-aminobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFIQDGURPIMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroethanone Intermediate Route

A widely reported method involves the reaction of 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with ammonia or hydrazine hydrate. Key steps include:

  • Reagents : 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone, aqueous ammonia (or hydrazine hydrate), potassium carbonate.
  • Conditions : Reflux in polar aprotic solvents (e.g., dioxane) for 16–24 hours.
  • Workup : Ice-water quenching, filtration, and recrystallization from ethanol.
  • Yield : 70–75% after optimization.

Mechanistic Insight : The chloroethanone intermediate undergoes nucleophilic attack by ammonia, displacing the chloride and forming the ethanol moiety.

Cyclization and Condensation Approaches

o-Phenylenediamine-Based Cyclization

A two-step process starting from o-phenylenediamine:

  • Thiourea Formation : React o-phenylenediamine with isothiocyanates in ethanol/water (9:1) at room temperature.
  • Cyclodesulfurization : Irradiate with blue LED light (3 W) for 6 hours to form the benzimidazole core.
  • Catalyst : K₂CO₃ facilitates deprotonation.
  • Yield : Up to 92% across 69 derivatives.

Ethylene Oxide Alkylation

  • Reagents : 2-aminobenzimidazole, ethylene oxide, hydrobromic acid.
  • Conditions : Base-mediated reaction (e.g., NaOH) in ethanol, followed by HBr treatment to form the hydrobromide salt.
  • Yield : 75–85% after recrystallization.

One-Pot Synthesis Strategies

Visible Light-Mediated Photocatalyst-Free Method

A streamlined approach eliminates multi-step isolation:

  • N-Substitution : React o-phenylenediamine with isothiocyanates.
  • Thiourea Formation : Add K₂CO₃ in ethanol/water.
  • Cyclodesulfurization : Blue LED irradiation induces radical-mediated cyclization.
  • Advantages : No photocatalyst, ambient temperature, open-flask setup.
  • Scalability : Demonstrated at gram-scale.

Industrial-Scale Production Techniques

Continuous Flow Reactors

  • Process : Large-scale alkylation of 2-aminobenzimidazole with ethylene oxide under pressurized conditions.
  • Optimization : Automated systems control temperature, pH, and reagent stoichiometry to achieve >90% purity.
  • Purification : Crystallization or chromatography minimizes by-products.

Solvent-Free Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (300–500 W) reduces reaction time from 24 hours to 30 minutes.
  • Yield : Comparable to conventional methods (70–78%).

Comparative Analysis of Methodologies

Method Starting Material Catalyst/Solvent Time (h) Yield (%) Key Advantage
Nucleophilic Substitution Chloroethanone K₂CO₃/Dioxane 16–24 70–75 High selectivity
Cyclization o-Phenylenediamine K₂CO₃/Ethanol-Water 6 85–92 One-pot, scalable
Ethylene Oxide Alkylation 2-Aminobenzimidazole NaOH/Ethanol 12 75–85 Industrial applicability
Microwave-Assisted Chloroethanone None/Solvent-free 0.5 70–78 Rapid, energy-efficient

Challenges and Optimization Strategies

By-Product Formation in Alkylation

  • Issue : Over-alkylation generates quaternary ammonium salts (e.g., 7B in).
  • Mitigation : pH control (4.5–5.5) and stoichiometric excess of 2-haloethanol.

Low Yields in Cyclization

  • Cause : Incomplete desulfurization under suboptimal light intensity.
  • Solution : Use high-power LEDs (≥3 W) and oxygen-scavenging agents.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol, are known for their anticancer properties. Research indicates that compounds with benzimidazole scaffolds exhibit potent activity against various cancer cell lines. For instance, a study evaluated several benzimidazole derivatives for their cytotoxic effects against human lung carcinoma (A549), colorectal cancer (HT29), and glioma cell lines (U87MG) . The results demonstrated that specific derivatives showed significant growth inhibition, suggesting potential therapeutic applications in oncology.

CompoundCell LineIC50 (µM)Toxicity (Shrimp Larvae)
2A549XNon-toxic
3aHT29YNon-toxic
6cU87MGZToxic

Antimicrobial Properties

Another notable application is the antimicrobial activity of benzimidazole derivatives. A series of amino alcohol derivatives derived from 2-methylbenzimidazole were synthesized and evaluated for their antibacterial and antitubercular properties. The compounds were characterized using IR and NMR spectroscopy, and their biological evaluations indicated promising activity against Mycobacterium tuberculosis .

CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
4aActiveA µg/mL
4bActiveB µg/mL
4cActiveC µg/mL

Enzyme Inhibition

Research has also focused on the role of benzimidazole derivatives as enzyme inhibitors. Compounds like this compound have been studied for their ability to inhibit various enzymes involved in cancer progression and microbial resistance. For example, specific benzimidazole derivatives have shown efficacy as inhibitors of poly(ADP-ribose) polymerase, which is crucial in DNA repair mechanisms .

Synthesis of Novel Materials

The versatility of the benzimidazole moiety extends to material science, where it is utilized in the synthesis of novel polymers and nanomaterials. The incorporation of benzimidazole units into polymer matrices can enhance mechanical properties and thermal stability. Studies have reported the successful synthesis of polymeric materials that incorporate benzimidazole derivatives, leading to improved performance in various applications .

Case Study 1: Anticancer Drug Development

A recent study synthesized a series of novel benzimidazole derivatives and evaluated their anticancer potential. The compounds were tested against multiple cancer cell lines, revealing that several candidates exhibited significant cytotoxicity with low toxicity to normal cells. This study highlights the potential for developing new anticancer agents based on the benzimidazole framework .

Case Study 2: Antibacterial Agents

In another investigation, amino alcohol derivatives of 2-methylbenzimidazole were synthesized through epoxide ring opening reactions and assessed for their antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives had potent activity comparable to existing antibiotics, suggesting their viability as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)ethanol
  • 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetic acid
  • 2-(2-amino-1H-benzo[d]imidazol-1-yl)propane-1,3-diol

Uniqueness

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Biological Activity

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

Chemical Formula C10H12N4O\text{Chemical Formula C}_{10}\text{H}_{12}\text{N}_4\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be comparable to standard antibiotics such as ciprofloxacin and norfloxacin .

Pathogen MIC (µg/mL) Standard Drug Standard Drug MIC (µg/mL)
Staphylococcus aureus16Ciprofloxacin8
Escherichia coli32Norfloxacin16

Antitumor Activity

The compound has also shown promising antitumor activity. In vitro studies on various cancer cell lines indicated that it can induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage. For instance, in human melanoma A375 cells, treatment with the compound resulted in an IC50 value of approximately 5.35 µM, indicating potent cytotoxic effects .

Cell Line IC50 (µM) Mechanism
A375 (Melanoma)5.35Induction of ROS and DNA damage
SK-Hep1 (Liver Cancer)7.20Apoptosis via caspase activation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways and microbial growth. The compound's structure allows it to bind effectively to these targets, modulating their activity .

Key Mechanisms Include:

  • Enzyme Inhibition : Targeting enzymes linked to inflammation.
  • ROS Generation : Inducing oxidative stress in cancer cells.
  • DNA Interaction : Causing strand breaks that lead to apoptosis.

Case Studies

Several studies have documented the effects of this compound in different biological contexts:

  • Antimicrobial Study : A comprehensive evaluation of various derivatives of benzimidazole indicated that modifications at the amino position significantly enhanced antimicrobial potency against Mycobacterium tuberculosis .
  • Anticancer Research : In a study examining the effects on breast cancer cell lines, treatment with the compound resulted in a notable increase in cells arrested at the G1 phase of the cell cycle, suggesting a mechanism that prevents cellular division .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol?

A common approach involves nucleophilic substitution reactions. For example, reacting 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with amines (e.g., aqueous ammonia) in polar aprotic solvents like dioxane under reflux (16–24 hours). Potassium carbonate is often used as a base to facilitate deprotonation . Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol. Yield optimization may require adjusting stoichiometry or reaction time.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm hydrogen/carbon environments (e.g., ethanol moiety at δ ~3.6–4.0 ppm for -CH2_2-OH) .
  • Elemental analysis : Validate empirical formula by comparing calculated vs. experimental C, H, N percentages (deviation <0.3% indicates purity) .
  • Melting point determination : Compare observed range (e.g., 134–138°C for structurally related imidazole derivatives) with literature .

Q. What solvents and catalysts are effective in coupling benzimidazole cores with ethanol derivatives?

Polar solvents (DMF, dioxane) enhance solubility of aromatic intermediates. Catalysts like NaH or K2_2CO3_3 promote nucleophilic substitution. For example, sodium borohydride in methanol is effective for ketone-to-ethanol reductions . Solvent-free conditions under microwave irradiation may also improve efficiency for similar compounds .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions may arise from tautomerism in the benzimidazole ring or solvent-induced shifts. Use deuterated DMSO-d6_6 to stabilize protonation states. 2D NMR (e.g., COSY, HSQC) can clarify coupling relationships. Computational chemistry tools (DFT calculations) predict 1H^1H shifts within ±0.5 ppm accuracy, aiding assignments .

Q. What strategies improve synthetic yields when steric hindrance limits amine substitution?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours) and enhances steric accessibility .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection on the benzimidazole amine) to direct substitution .
  • High-pressure conditions : Accelerate kinetics for sluggish reactions .

Q. How can molecular docking predict the antifungal activity of this compound derivatives?

Dock derivatives into fungal cytochrome P450 (CYP51) active sites using software like AutoDock Vina. Prioritize compounds with hydrogen bonds to heme cofactors (e.g., -OH and -NH2_2 groups) and low binding energies (<−8 kcal/mol). Validate predictions with in vitro MIC assays against Candida spp. .

Q. What methodologies assess the environmental persistence of this compound in agricultural settings?

  • Hydrolysis studies : Monitor degradation at varying pH (4–9) using HPLC-MS to identify breakdown products (e.g., imidazole ring cleavage) .
  • Soil half-life assays : Incubate with loamy soil under controlled moisture/temperature; quantify residues via LC-UV .
  • Ecotoxicology models : Use QSAR to predict toxicity to non-target organisms (e.g., Daphnia magna) .

Q. How do electronic effects of substituents on the benzimidazole ring influence bioactivity?

Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance antifungal potency by increasing electrophilicity at the imidazole nitrogen. Structure-activity relationship (SAR) studies for derivatives show MIC values correlate with Hammett σ constants (R2^2 >0.85) .

Methodological Tables

Q. Table 1. Synthetic Optimization for Related Compounds

ConditionYield ImprovementReference
Microwave irradiation (150°C, 30 min)+25% vs. reflux
Solvent-free K2_2CO3_3 catalysis+18%
NaBH4_4 in methanol (0°C)90% reduction efficiency

Q. Table 2. Antifungal Activity Metrics

Derivative SubstituentMIC (μg/mL, C. albicans)Binding Energy (kcal/mol)
-H (Parent compound)32−7.2
-Cl (Para position)8−8.9
-CF3_34−9.5

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